molecular formula C19H19F3N4O3 B2383445 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-48-7

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2383445
CAS No.: 2097894-48-7
M. Wt: 408.381
InChI Key: QCHHJCCQWGIIOC-UHFFFAOYSA-N
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Description

1-[1-(1H-Indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring a fused imidazolidine-2,4-dione core, substituted with a trifluoroethyl group and a piperidin-4-yl moiety linked to a 1H-indole-5-carbonyl residue.

Properties

IUPAC Name

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c20-19(21,22)11-26-16(27)10-25(18(26)29)14-4-7-24(8-5-14)17(28)13-1-2-15-12(9-13)3-6-23-15/h1-3,6,9,14,23H,4-5,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHHJCCQWGIIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps, including the formation of the indole and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoroethyl group and the imidazolidine-2,4-dione moiety. Common synthetic routes may involve:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Synthesis of the Piperidine Intermediate: This often involves the reduction of pyridine derivatives or other suitable precursors.

    Coupling Reactions: The indole and piperidine intermediates are coupled using reagents such as coupling agents or catalysts.

    Functionalization: Introduction of the trifluoroethyl group and the imidazolidine-2,4-dione moiety through appropriate chemical reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Overview

The compound 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in various scientific fields due to its potential biological activities and applications. The structure combines an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione framework, which may contribute to its unique properties and mechanisms of action.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its structural features allow it to act as a reagent in various organic reactions, facilitating the development of new compounds with desired properties.

Biology

Research indicates that this compound may exhibit several biological activities:

  • Antiviral Properties : Investigated for its potential to inhibit viral replication.
  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Effects : Shows promise against various bacterial strains, potentially contributing to the development of new antibiotics.

Medicine

The compound is being explored for therapeutic applications:

  • Drug Development : Its unique structure allows for modifications that could lead to new drugs targeting specific diseases.
  • Targeting Specific Pathways : The indole moiety is known for binding to various receptors and enzymes, modulating their activity.

Industry

In industrial applications, this compound can be utilized in:

  • Pharmaceutical Production : As a precursor for synthesizing active pharmaceutical ingredients (APIs).
  • Agrochemicals : Potential use in developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine and imidazolidine-2,4-dione structures contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity. The trifluoroethyl group may also play a role in improving the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (Compound 14)

  • Key Features :
    • Contains a 5-fluoroindole linked to a piperidine via a phenyl bridge.
    • Includes a 4-isopropylpiperazine side chain.
  • The trifluoroethyl group in the target compound may confer greater metabolic stability compared to the isopropylpiperazine in Compound 14, which could influence bioavailability .

JNJ-42226314 ([1-(4-Fluorophenyl)-1H-indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone)

  • Key Features :
    • Combines a 4-fluorophenylindole with a piperazine-azetidine-thiazole system.
    • Empirical Formula: C₂₆H₂₄FN₅O₂S (MW: 489.56) .
  • Comparison: Both compounds feature indole-carbonyl pharmacophores, but JNJ-42226314 incorporates a thiazole ring and piperazine, which may enhance binding to kinase targets.

Fluorinated Heterocycles

{1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-(4-trifluoromethyl-phenyl)-amine

  • Key Features :
    • Contains dual trifluoromethyl groups on both imidazole and phenyl rings.
  • Comparison :
    • The trifluoroethyl group in the target compound provides a less sterically hindered fluorinated moiety compared to trifluoromethyl-substituted aromatic systems. This may reduce off-target interactions while maintaining favorable electronic effects .

1-[2-Oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]-thiosemicarbazide

  • Key Features :
    • Combines trifluoromethoxy and trifluoromethyl groups with a thiosemicarbazide backbone.
  • Comparison :
    • The target compound’s imidazolidine-2,4-dione core replaces the thiosemicarbazide, likely enhancing hydrolytic stability. Both compounds leverage fluorine atoms for improved binding entropy, but the trifluoroethyl group may offer a better balance of steric and electronic effects .

Piperidine/Isoxazolone Derivatives

2-(4-Hydroxypiperidine-1-carbonyl)-3-methyl-4-propan-2-yl-1,2-oxazol-5-one

  • Key Features :
    • Hydroxypiperidine linked to an isoxazolone core.
  • Comparison :
    • The target compound’s indole-carbonyl-piperidine system replaces the isoxazolone, suggesting divergent target selectivity (e.g., protease vs. kinase inhibition). The hydroxyl group in this analog may improve solubility but reduce CNS penetration compared to the trifluoroethyl group .

Research Implications

  • The trifluoroethyl group in the target compound offers a strategic advantage over bulkier fluorinated aryl groups (e.g., in ) by minimizing steric hindrance while retaining electronic effects.
  • Structural simplification (e.g., direct indole-piperidine linkage vs. phenyl bridges in ) may enhance synthetic accessibility and reduce off-target effects.

Biological Activity

The compound 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a novel synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential clinical applications.

  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 1903288-55-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Notably, compounds with similar structures have shown promise in modulating the Hedgehog (Hh) signaling pathway , which is implicated in several cancers. The compound's indole moiety may enhance its binding affinity to target proteins associated with tumor growth and development.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of indole-based compounds can inhibit cancer cell proliferation. For instance, related compounds have been shown to suppress the Hh pathway, leading to reduced tumor growth in preclinical models .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO) . This suggests potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of indole derivatives and their analogs:

  • Antitumor Efficacy :
    • A study involving indole derivatives reported that they significantly inhibited tumor growth in mouse models by targeting the Hh signaling pathway . The compound's ability to block Smoothened (SMO) activity was particularly noted.
  • Anti-inflammatory Activity :
    • Research on similar compounds indicated that they could effectively reduce inflammation in vivo. For example, a study showed that certain indole derivatives reduced the duration of immobility in forced swim tests, indicating antidepressant-like effects alongside anti-inflammatory actions .
  • Synergistic Effects with Chemotherapy :
    • Another investigation highlighted the potential for these compounds to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy . This suggests a promising avenue for overcoming drug resistance in cancer treatment.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibition of Hh signaling; reduced tumor growth
Anti-inflammatoryDecreased TNF-α and NO production
Synergistic with ChemoEnhanced efficacy when combined with doxorubicin

Q & A

Q. What are the critical steps in synthesizing this compound, and how can yield optimization be approached?

The synthesis involves multi-step reactions, including piperidine ring functionalization, indole-carbonyl coupling, and imidazolidine-dione formation. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between indole-5-carboxylic acid and the piperidine intermediate .
  • Cyclization : Formation of the imidazolidine-2,4-dione core via urea cyclization under acidic or basic conditions .
  • Trifluoroethyl Incorporation : Alkylation using 2,2,2-trifluoroethyl halides in the presence of a base like K₂CO₃ .
    Optimization : Monitor intermediates via HPLC and adjust stoichiometry of trifluoroethylating agents to minimize side products. Use kinetic studies to identify rate-limiting steps .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Structural Confirmation : ¹H/¹³C NMR for piperidine, indole, and trifluoroethyl group resonance validation. ¹⁹F NMR confirms trifluoroethyl integrity .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns .

Q. How can researchers design initial biological activity screens for this compound?

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., indole-piperidine derivatives with reported activity against serotonin receptors) .
  • Assay Types :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ATP-competitive probes) .
    • Cellular Viability : MTT assay in cancer cell lines (e.g., HepG2) to assess cytotoxicity .
  • Positive Controls : Include structurally related compounds with known IC₅₀ values for comparison .

Advanced Research Questions

Q. What computational strategies can predict binding modes and selectivity of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-HT₆ receptor). Focus on the trifluoroethyl group’s role in hydrophobic pocket binding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
  • Free Energy Calculations : Apply MM/GBSA to rank binding affinities across homologous targets (e.g., 5-HT₆ vs. 5-HT₂A) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor for CYP450-mediated oxidation at the piperidine ring .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>95%) may limit bioavailability .
  • Permeability Assays : Caco-2 cell monolayer studies to predict intestinal absorption. Adjust logP via substituent modifications if permeability is low .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-Response Refinement : Test activity across a wider concentration range (e.g., 0.1 nM–100 µM) to identify biphasic effects .
  • Off-Target Screening : Profile against a panel of 50+ targets (e.g., Eurofins PanLabs) to rule out polypharmacology .
  • Batch Variability Analysis : Characterize compound purity and stereochemistry (via chiral HPLC) if discrepancies arise between synthesis batches .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateKey Functional GroupsAnalytical Method (Validation)
Indole-5-carbonyl-piperidineAmide, piperidine¹H NMR (δ 7.6–8.1 ppm for indole H)
Trifluoroethyl-imidazolidineUrea, CF₃CH₂¹⁹F NMR (δ -70 ppm for CF₃)

Q. Table 2. Biological Assay Conditions

Assay TypeTargetConditionsReadout
Kinase InhibitionCDK210 µM ATP, 30-min incubationFluorescence (Ex/Em 340/450)
CytotoxicityHepG248-h exposure, 0.1% DMSOMTT absorbance (570 nm)

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